3-((4-((2-Methoxy-5-methylphenyl)azo)-1-naphthalenyl)azo)benzenesulfonic acid, sodium salt
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Overview
Description
SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE: is a synthetic organic compound known for its vibrant color and extensive use in various industries. It is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its color properties. This compound is commonly used in textile, food, and cosmetic industries due to its stability and vivid coloration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxy-5-methylaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-naphthylamine under alkaline conditions to form the intermediate azo compound. This intermediate is further diazotized and coupled with sodium benzenesulfonate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, the azo groups can undergo reduction to form amines, which can then interact with cellular components. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- SODIUM 4-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE
- SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-2-NAPHTHYL]AZO]BENZENESULFONATE
Uniqueness
SODIUM 3-[[4-[(2-METHOXY-5-METHYLPHENYL)AZO]-1-NAPHTHYL]AZO]BENZENESULFONATE is unique due to its specific substitution pattern, which imparts distinct color properties and stability. The presence of the methoxy and methyl groups on the phenyl ring enhances its solubility and interaction with various substrates, making it highly versatile in different applications .
Properties
CAS No. |
75627-17-7 |
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Molecular Formula |
C24H19N4NaO4S |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
sodium;3-[[4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H20N4O4S.Na/c1-16-10-13-24(32-2)23(14-16)28-27-22-12-11-21(19-8-3-4-9-20(19)22)26-25-17-6-5-7-18(15-17)33(29,30)31;/h3-15H,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
UFKGCAHCBCVYJV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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